molecular formula C23H22N2O3S B12138782 ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B12138782
M. Wt: 406.5 g/mol
InChI Key: UGZCIOHDTSXIAJ-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound belonging to the class of pyrimido[2,1-b][1,3]thiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of an aldehyde with a thioamide, followed by cyclization and esterification steps to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce certain functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

Ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate include other pyrimido[2,1-b][1,3]thiazines and related heterocyclic compounds. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable for certain applications in research and industry.

Biological Activity

Ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound belonging to the pyrimido-thiazine class. This class of compounds has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The unique structural features of this compound suggest potential therapeutic applications that merit detailed exploration.

Chemical Structure and Properties

The compound's structure includes a pyrimido-thiazine core with various substituents that influence its biological activity. The molecular formula is C21H19N3O3SC_{21}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 397.45 g/mol. The presence of functional groups such as carboxylates and phenyl moieties contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated against various pathogens:

CompoundActivityReference
1MIC 50–75 μg/mL against Staphylococcus aureus, E. coli
2MIC 125–150 μg/mL against A. niger
3Significant antibacterial activity at higher concentrations (125–200 μg/mL)

These results suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific strains.

Antitumor Activity

The thiazine scaffold is known for its antitumor potential. Studies have shown that derivatives containing the pyrimido-thiazine structure can inhibit cancer cell proliferation through various mechanisms. Notably, compounds have been reported to act on specific cancer types:

CompoundCancer TypeIC50 (μM)Reference
ALeukemia10
BBreast Cancer15

The antitumor activity of this compound should be evaluated in vitro and in vivo to confirm its therapeutic potential.

Anti-inflammatory Activity

Thiazine derivatives have also demonstrated anti-inflammatory effects in various models. In particular, compounds similar to this compound have shown promise in reducing inflammation markers:

CompoundInflammatory ModelEffectivenessReference
CCarrageenan-induced paw edema in ratsSignificant reduction in edema size

This suggests that the compound may modulate inflammatory pathways effectively.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of pyrimido-thiazine derivatives:

  • Synthesis and Evaluation : A study synthesized several pyrimido-thiazine derivatives and assessed their biological activities using various assays. The findings indicated that modifications at the phenyl ring enhanced antimicrobial and antitumor activities significantly.
  • Mechanistic Studies : Research has explored the mechanisms by which thiazine derivatives exert their effects on cancer cell lines and bacterial strains. These studies often involve assessing cell cycle arrest and apoptosis induction in cancer cells.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C23H22N2O3S/c1-3-28-22(27)19-20(16-7-5-4-6-8-16)24-23-25(18(26)13-14-29-23)21(19)17-11-9-15(2)10-12-17/h4-12,21H,3,13-14H2,1-2H3

InChI Key

UGZCIOHDTSXIAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)CCS2)C4=CC=CC=C4

Origin of Product

United States

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